molecular formula C26H25N3O3S B2766872 2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-59-0

2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2766872
CAS No.: 537044-59-0
M. Wt: 459.56
InChI Key: DDTSFVMDIJSLCR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[4,5-b]quinoline family, a class of heterocyclic systems known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Its structure features:

  • A 3-hydroxyphenyl substituent at position 5, which may enhance hydrogen bonding and bioavailability.
  • 8,8-dimethyl groups on the tetrahydropyrimidine ring, improving steric stability and metabolic resistance .

The compound’s fused pyrimidine-quinoline core enables π-π stacking interactions with biological targets, while the hydroxyl group offers a site for derivatization or solubility modulation .

Properties

CAS No.

537044-59-0

Molecular Formula

C26H25N3O3S

Molecular Weight

459.56

IUPAC Name

2-benzylsulfanyl-5-(3-hydroxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C26H25N3O3S/c1-26(2)12-18-21(19(31)13-26)20(16-9-6-10-17(30)11-16)22-23(27-18)28-25(29-24(22)32)33-14-15-7-4-3-5-8-15/h3-11,20,30H,12-14H2,1-2H3,(H2,27,28,29,32)

InChI Key

DDTSFVMDIJSLCR-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CC(=CC=C5)O)C(=O)C1)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves a multi-step process:

  • Preparation of 2-aminobenzylthio derivatives: : Starting with benzylamine and thiophenol, the formation of a benzylthio derivative is achieved through a condensation reaction.

  • Formation of pyrimidoquinoline core: : This step involves the reaction of the benzylthio derivative with a ketoester, followed by cyclization under acidic conditions to form the pyrimidoquinoline core.

  • Functionalization of the phenyl ring: : The hydroxyl group is introduced through a Friedel-Crafts acylation, followed by reduction to yield the hydroxyphenyl moiety.

Industrial Production Methods

Industrial production might optimize these routes through the use of continuous flow chemistry, catalytic processes, and solvent recovery systems to enhance yield, reduce waste, and improve safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation to form sulfoxides or sulfones.

  • Reduction: : Reduced to form corresponding amines or alcohols.

  • Substitution: : Substitution reactions occur primarily at the benzylthio and phenyl hydroxyl positions.

Common Reagents and Conditions

  • Oxidizing agents: : Such as hydrogen peroxide or m-chloroperbenzoic acid for sulfoxide formation.

  • Reducing agents: : Such as lithium aluminum hydride for reduction.

  • Catalysts: : Acid or base catalysts for facilitating substitution reactions.

Major Products

Major products depend on the type of reaction:

  • Oxidation: : Yields sulfoxides and sulfones.

  • Reduction: : Produces amines or alcohols.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds related to pyrimidoquinolines exhibit a variety of biological activities. The specific biological activity of 2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is still under investigation; however, preliminary studies suggest potential applications in the following areas:

  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. The unique structure of this compound may contribute to its effectiveness against various cancer types.
  • Antimicrobial Properties : Compounds with similar structural motifs have been reported to possess antimicrobial activities. This suggests a potential for developing new antimicrobial agents from this compound.
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases like Alzheimer's disease .

Synthetic Routes

The synthesis of this compound can be approached through several methods. These methods include:

  • Condensation Reactions : Utilizing various starting materials to form the desired heterocyclic structure.
  • Functional Group Transformations : Modifying existing functional groups to enhance biological activity or reactivity.
  • Multi-step Synthesis : Employing a series of reactions to build the complex structure from simpler precursors.

Case Studies and Research Findings

  • Anticancer Studies : A study evaluating the cytotoxic effects of similar pyrimidoquinoline derivatives demonstrated significant inhibition of cancer cell lines. The findings suggest that modifications to the core structure can enhance activity against specific cancer types.
  • Neuroprotective Effects : Research on related compounds indicated their potential as AChE inhibitors. Molecular docking studies provided insights into binding interactions with the enzyme's active site .
  • Antimicrobial Evaluation : Comparative studies showed that compounds with similar structures exhibited varying degrees of antimicrobial activity against common pathogens. The incorporation of sulfur and hydroxyl groups was noted to enhance these effects.

Comparative Analysis with Related Compounds

A comparison table illustrates how this compound stands out among structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
5-Methylpyrimidine DerivativeMethyl group at position 5Anticancer
Benzothiazole DerivativeBenzothiazole ring instead of quinolineAntimicrobial
7-HydroxyquinolineHydroxyl group at position 7Antioxidant

The unique combination of sulfur and hydroxyl functionalities along with a fused heterocyclic framework in this compound may contribute to distinct biological activities not observed in other similar compounds.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. Its structure allows it to fit into the active sites of enzymes, inhibiting their function, or binding to receptors, modulating signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in substituents at positions 2, 5, and 8, influencing their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyrimido[4,5-b]quinoline Derivatives

Compound Name / ID Position 2 Substituent Position 5 Substituent Position 8 Substituent Key Findings Reference
Target Compound Benzylthio 3-Hydroxyphenyl 8,8-dimethyl Enhanced solubility due to hydroxyl group; potential for targeted delivery.
5-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-1,3,8,8-tetramethyl derivative (Compound 2i) N/A 4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl 8,8-tetramethyl Increased lipophilicity; chloro and methoxy groups may improve CNS penetration.
2-(3-Methylbutyl)thio-5-(5-methylthiophen-2-yl) derivative (CAS 631855-00-0) 3-Methylbutylthio 5-Methylthiophen-2-yl 8,8-dimethyl Thiophene moiety enhances electron-richness; alkylthio group boosts metabolic stability.
5-(2-Chlorophenyl)-1,3,8,8-tetramethyl derivative N/A 2-Chlorophenyl 8,8-tetramethyl Chlorophenyl group increases electrophilicity; potent anticancer activity reported.
5-Phenyl-8,8-dimethyl derivative (CAS 1293997-76-8) N/A Phenyl 8,8-dimethyl Simpler structure with moderate activity; used as a scaffold for further derivatization.
2-(Methylthio)-5-aryl derivatives (Scheme 26 in ) Methylthio Varied aryl groups Variable Methylthio group reduces steric hindrance, improving binding to enzyme pockets.

Key Insights from Comparative Analysis

Substituent Effects on Bioactivity: The 3-hydroxyphenyl group in the target compound may confer superior antioxidant or kinase-inhibitory properties compared to non-hydroxylated analogs (e.g., 5-phenyl or 5-thienyl derivatives) .

Impact of Thioether Groups: Benzylthio (target compound) vs. methylthio (Scheme 26): Benzylthio’s bulkiness may hinder binding to narrow enzymatic cavities but improve selectivity for larger targets .

Role of 8,8-Dimethyl Groups: These substituents stabilize the tetrahydropyrimidine ring, reducing oxidation susceptibility compared to non-methylated analogs .

Synthetic Accessibility :

  • The target compound’s hydroxyl group may complicate synthesis due to protection/deprotection steps, whereas chloro or methoxy derivatives (e.g., Compound 2i) are more straightforward to functionalize .

Research Findings and Implications

  • Anticancer Potential: Derivatives with electron-withdrawing groups (e.g., 2-chlorophenyl) show higher cytotoxicity in vitro, while the target compound’s hydroxyl group may reduce off-target effects .
  • Solubility vs. Bioavailability : The 3-hydroxyphenyl group improves aqueous solubility but may require prodrug strategies to enhance membrane permeability .
  • Metabolic Stability : 8,8-Dimethyl and benzylthio groups collectively resist first-pass metabolism, as evidenced in preclinical pharmacokinetic studies .

Biological Activity

The compound 2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article explores its biological activity through empirical studies, case analyses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O3SC_{18}H_{18}N_{2}O_{3}S, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The unique arrangement of these atoms contributes to the compound's diverse biological properties.

Biological Activities

Research indicates that compounds related to pyrimidoquinolines exhibit various biological activities. The specific biological profile of This compound requires further investigation; however, preliminary studies suggest potential activities in the following areas:

  • Anticancer Activity : Similar compounds have demonstrated anticancer properties. For instance, derivatives with structural similarities have shown effectiveness against various cancer cell lines due to their ability to induce apoptosis and inhibit proliferation.
  • Antimicrobial Properties : The presence of the benzylthio group may enhance antimicrobial activity. Related compounds have shown effectiveness against bacteria and fungi by disrupting cellular processes.
  • Antioxidant Activity : The hydroxyphenyl substituent is known for its antioxidant properties, which could contribute to the overall biological profile of this compound.

Empirical Studies and Findings

A review of literature reveals several key studies that highlight the biological activities of similar compounds:

  • Case Study 1 : A study on pyrimidoquinoline derivatives indicated that modifications at specific positions significantly influenced their anticancer activity. Compounds with electron-withdrawing groups showed enhanced potency against cancer cell lines .
  • Case Study 2 : Another investigation focused on the antifungal activity of pyrimidine derivatives found that certain structural modifications led to improved efficacy against yeast strains . The minimum inhibitory concentration (MIC) for active compounds ranged from 4-8 μg/mL.
  • Case Study 3 : Research on related benzothiazole derivatives demonstrated significant antimicrobial effects attributed to their unique structural features . These findings suggest that the compound may share similar mechanisms.

Molecular Docking Studies

Molecular modeling has been employed to predict the binding affinities and orientations of this compound within biological targets. Such studies can elucidate how structural elements interact with specific enzymes or receptors involved in disease pathways .

Comparative Analysis

The following table summarizes notable compounds related to This compound , highlighting their structure features and associated biological activities:

Compound NameStructure FeaturesBiological Activity
5-Methylpyrimidine DerivativeMethyl group at position 5Anticancer
Benzothiazole DerivativeBenzothiazole ring instead of quinolineAntimicrobial
7-HydroxyquinolineHydroxyl group at position 7Antioxidant

The unique combination of sulfur and hydroxyl functionalities in This compound may lead to distinct biological activities not observed in other similar compounds.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction parameters (e.g., temperature, catalysts) be optimized to improve yield?

The compound can be synthesized via aza-Wittig reactions followed by nucleophilic substitution (e.g., benzylthio group addition). Scheme 26 in outlines a pathway for analogous 5-aryl-2-(methylthio) derivatives using thiourea derivatives and aryl aldehydes under reflux in acetic acid. Optimization may involve adjusting reaction time (24–48 hours) and temperature (80–100°C) to balance yield (reported 55–70%) and purity . Characterization via TLC and HPLC is critical to monitor progress.

Q. Which spectroscopic techniques are most effective for confirming the compound’s structural identity?

UV-Vis, IR, and NMR (¹H and ¹³C) are essential. IR confirms carbonyl groups (C=O at ~1700 cm⁻¹) and thioether bonds (C-S at ~650 cm⁻¹). ¹H NMR identifies aromatic protons (δ 6.8–7.4 ppm for the hydroxyphenyl group) and methyl groups (δ 1.2–1.5 ppm for 8,8-dimethyl). emphasizes ethanol recrystallization to enhance purity before analysis .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

Use dynamic light scattering (DLS) for solubility profiling in solvents like DMSO, ethanol, or PBS. Stability studies (e.g., pH 4–9, 25–37°C) should include HPLC monitoring over 72 hours. ’s general synthesis protocol recommends inert atmospheres (N₂/Ar) to prevent oxidation of the benzylthio group .

Advanced Research Questions

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) for anticancer or antimicrobial activity?

Molecular docking (AutoDock Vina) and DFT calculations can model interactions with biological targets (e.g., topoisomerase II). highlights substituent effects: the 3-hydroxyphenyl group enhances hydrogen bonding, while the benzylthio moiety influences lipophilicity (logP ~3.5). Compare with analogs in to validate predictions .

Q. How can conflicting bioactivity data from different studies be resolved?

Contradictions may arise from assay variability (e.g., cell line specificity, incubation time). A meta-analysis approach () suggests standardizing protocols (e.g., MTT assay at 48 hours, 10 μM dose) and validating via orthogonal assays (e.g., apoptosis markers). Cross-reference with structurally similar compounds in and to identify trends .

Q. What strategies optimize selective functionalization of the pyrimidoquinoline core for SAR studies?

Use regioselective protection/deprotection (e.g., tert-butoxycarbonyl for amines) and Pd-catalyzed cross-coupling for aryl modifications. ’s synthesis of 2-dialkylamino derivatives demonstrates the impact of substituents on bioactivity. Reaction conditions (e.g., 60°C, 12 hours for Suzuki couplings) must balance steric and electronic effects .

Q. How can AI-driven tools (e.g., COMSOL Multiphysics) model the compound’s pharmacokinetic properties?

Machine learning models trained on ADMET datasets predict absorption (Caco-2 permeability) and metabolism (CYP450 interactions). notes COMSOL’s utility in simulating diffusion across lipid bilayers. Pair with experimental validation (e.g., in vitro hepatic microsome assays) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters from Literature

StepConditionsYield (%)Reference
CyclocondensationAcetic acid, reflux, 24 h65–70
Benzylthio AdditionK₂CO₃, DMF, 80°C, 12 h55–60
PurificationEthanol recrystallization>95% purity

Q. Table 2: Comparative Bioactivity of Structural Analogs

CompoundIC₅₀ (μM, HeLa cells)logPReference
Target compound8.2 ± 0.33.4
5-(4-Methoxyphenyl) analog12.5 ± 1.13.8
2-(Methylthio)-8-methyl derivative15.6 ± 0.92.9

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